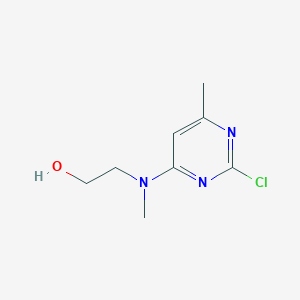
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, followed by the introduction of the benzyl and tert-butyl groups, and finally, the methylene and carboxylate groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-dibenzyl 3-tert-butyl (2S,3S)-5-oxopiperidine-1,2,3-tricarboxylate
- 1,2-dibenzyl 3-tert-butyl (2S,3S)-5-hydroxypiperidine-1,2,3-tricarboxylate
Uniqueness
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE is unique due to the presence of the methylene group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds
Propiedades
Fórmula molecular |
C27H31NO6 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
1-O,2-O-dibenzyl 3-O-tert-butyl (2S,3S)-5-methylidenepiperidine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C27H31NO6/c1-19-15-22(24(29)34-27(2,3)4)23(25(30)32-17-20-11-7-5-8-12-20)28(16-19)26(31)33-18-21-13-9-6-10-14-21/h5-14,22-23H,1,15-18H2,2-4H3/t22-,23-/m0/s1 |
Clave InChI |
BYHSGUNWULPMDT-GOTSBHOMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H]1CC(=C)CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(=C)CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Dimethyl [3-(3-chlorophenyl)-2-oxopropyl]phosphonate](/img/structure/B8612107.png)


